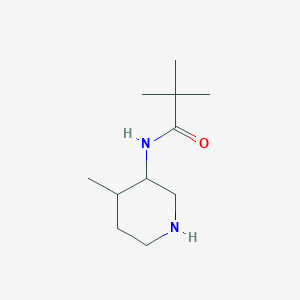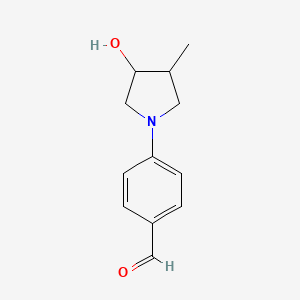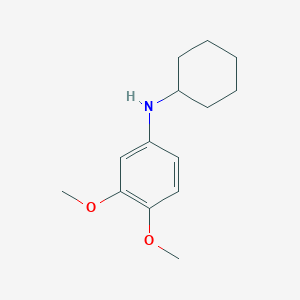
(1R)-1-(4-Propoxyphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(4-Propoxyphenyl)ethan-1-ol is an organic compound that belongs to the class of phenyl ethanols. These compounds are characterized by the presence of a phenyl group attached to an ethanol moiety. The specific structure of this compound includes a propoxy group attached to the para position of the phenyl ring, and the ethanol moiety is in the (1R) configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Propoxyphenyl)ethan-1-ol can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of 4-propoxybenzaldehyde with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired product.
Reduction of Ketones: Another method involves the reduction of 4-propoxyacetophenone using a chiral reducing agent to obtain the this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. Catalysts and specific reaction conditions would be tailored to maximize efficiency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(4-Propoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nitration can be carried out using HNO₃ (Nitric acid) and H₂SO₄ (Sulfuric acid).
Major Products
Oxidation: 4-Propoxyacetophenone or 4-Propoxybenzaldehyde.
Reduction: 4-Propoxyphenylethane.
Substitution: 4-Nitropropoxyphenylethanol or 4-Halopropoxyphenylethanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a ligand in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its chiral nature.
Industry: Could be used in the production of specialty chemicals or as a solvent.
Wirkmechanismus
The mechanism of action for (1R)-1-(4-Propoxyphenyl)ethan-1-ol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-(4-Propoxyphenyl)ethan-1-ol: The enantiomer of the compound .
4-Propoxybenzyl alcohol: Lacks the chiral center.
4-Propoxyacetophenone: Contains a ketone group instead of a hydroxyl group.
Uniqueness
(1R)-1-(4-Propoxyphenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both a propoxy group and a hydroxyl group, which can influence its reactivity and interactions in various applications.
Eigenschaften
Molekularformel |
C11H16O2 |
|---|---|
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
(1R)-1-(4-propoxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7,9,12H,3,8H2,1-2H3/t9-/m1/s1 |
InChI-Schlüssel |
CVNLELLEFCZYPX-SECBINFHSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)[C@@H](C)O |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


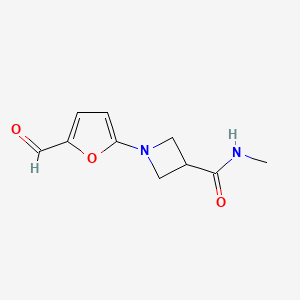
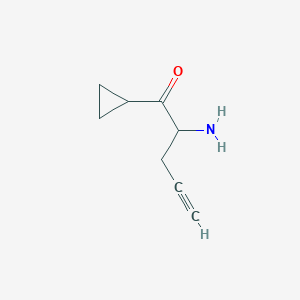
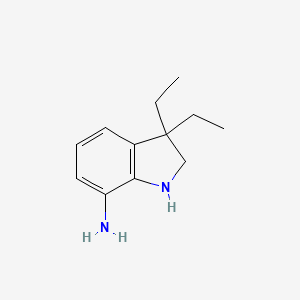
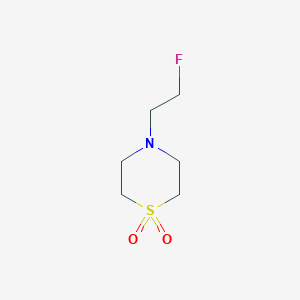
![N-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}cyclohexanamine](/img/structure/B13194246.png)
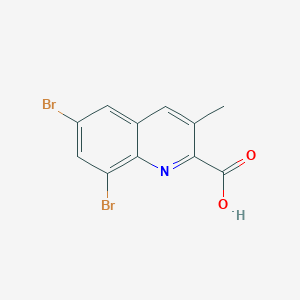

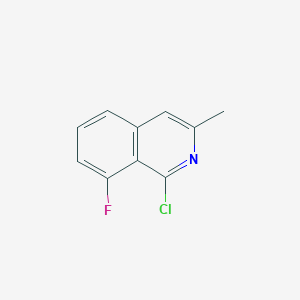
![tert-Butyl N-[2-(2-formylcyclopropyl)propan-2-yl]carbamate](/img/structure/B13194262.png)
